molecular formula C9H9NO B068837 4-(Pyridin-4-yl)but-3-yn-1-ol CAS No. 192643-83-7

4-(Pyridin-4-yl)but-3-yn-1-ol

Cat. No. B068837
M. Wt: 147.17 g/mol
InChI Key: VQXIXEAYMBFYMT-UHFFFAOYSA-N
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Description

"4-(Pyridin-4-yl)but-3-yn-1-ol" is a compound of interest in various fields of chemistry due to its unique structure and potential applications. This compound belongs to a class of organic compounds characterized by the presence of a pyridinyl group attached to a but-3-yn-1-ol moiety, making it a subject of study for its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of similar pyridine derivatives often involves multi-step synthetic routes, including Sonogashira coupling, which is a critical step for the introduction of pyridinyl groups into various molecular frameworks. For instance, the synthesis of 2-methyl-4-(4-(pyridin-4-ylethynyl)phenyl)but-3-yn-2-ol involves Sonogashira coupling from 1,4-diiodobenzene, highlighting the versatility and efficiency of such coupling reactions in constructing pyridine-containing molecules (Qiao-r, 2014).

Molecular Structure Analysis

The molecular and crystal structure of pyridine derivatives, such as "4-(Pyridin-4-yl)but-3-yn-1-ol," can be elucidated using X-ray diffraction studies. These studies reveal the spatial arrangement of atoms within the molecule and how this arrangement influences the compound's physical and chemical properties. For example, the molecular structure of a closely related compound, 4-oxo-4-(pyridin-3-ylamino)butanoic acid, has been determined, showing strong structure-directing O-H…N hydrogen bonded chains, which result in a three-dimensional supramolecular structure (Naveen et al., 2016).

Scientific Research Applications

1. Organic and Pharmaceutical Chemistry

  • Summary of Application : 4-(Pyridin-4-yl)but-3-yn-1-ol is used as a building block for the construction of target molecules in organic and pharmaceutical chemistry . It’s used as a precursor to a number of heterocyclic compounds .
  • Methods of Application : The compound is synthesized by palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes .
  • Results or Outcomes : These alkynyl-substituted nitrogen heterocycles have been used in the preparation of pentathiepins with potential anticancer and antibacterial activities, the preparation of neuronal acetylcholine-gated ion channel agonists, and the synthesis of naphthofurans and γ-butyrolactol ether derivatives .

2. Bioinorganic Model Chemistry

  • Summary of Application : 4-(Pyridin-4-yl)but-3-yn-1-ol plays an important role in the context of bioinorganic model chemistry of molybdenum-dependent oxidoreductases .
  • Methods of Application : It is used for mimicking a complex organic ligand (molybdopterin) in the respective active sites .
  • Results or Outcomes : The specific outcomes of this application are not detailed in the source .

3. Pharmaceutical Applications

  • Summary of Application : The compound has been used in pharmaceutical applications including inhibiting a checkpoint kinase 1 (CHK1) function relevant to cancer growth, treating and/or preventing allergic and immune diseases, inflammatory dermatosis and neurodegenerative disorders, the use as antiulcer agents, cyclooxygenase-2 (COX-2) inhibitors for treating inflammatory diseases and glucokinase activators for the treatment of type II diabetes .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific outcomes of this application are not detailed in the source .

4. Synthesis of Antibiotics

  • Summary of Application : 4-(Pyridin-4-yl)but-3-yn-1-ol is used in the synthesis of novel ketolide antibiotics . It is the side chain of telithromycin .
  • Methods of Application : The compound is synthesized from 3-acetylpyridine .
  • Results or Outcomes : The specific outcomes of this application are not detailed in the source .

5. Anti-Tubercular Agents

  • Summary of Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific outcomes of this application are not detailed in the source .

6. Synthesis of Pyridine Derivatives

  • Summary of Application : A four-component protocol leads to the corresponding pyridin-4-yl nonaflates that are extremely versatile precursors for subsequent synthetic steps, particularly for palladium-catalyzed processes .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The specific outcomes of this application are not detailed in the source .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

“4-(Pyridin-4-yl)but-3-yn-1-ol” and its derivatives have potential applications in various fields. For instance, they have been used in the synthesis of new structural analogues of several antimalarial, antimicrobial, and fungicidal agents . They have also been used in the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents . Furthermore, a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine has been synthesized for peptide photoaffinity labeling .

properties

IUPAC Name

4-pyridin-4-ylbut-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-8-2-1-3-9-4-6-10-7-5-9/h4-7,11H,2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXIXEAYMBFYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-4-yl)but-3-yn-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Massaro, A Mordini, A Mingardi, J Klein, D Andreotti - 2011 - Wiley Online Library
A New Sequential Intramolecular Cyclization Based on the Boekelheide Rearrangement - Massaro - 2011 - European Journal of Organic Chemistry - Wiley Online Library Skip to Article …

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